molecular formula C11H11BrO B1276088 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol CAS No. 76347-62-1

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol

Cat. No.: B1276088
CAS No.: 76347-62-1
M. Wt: 239.11 g/mol
InChI Key: PYMSTKBGLPACHI-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is an organic compound characterized by the presence of a bromophenyl group attached to a butynol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol typically involves the bromination of phenol followed by subsequent reactions to introduce the butynol group. One common method involves the bromination of phenol using bromine in the presence of a solvent like carbon disulfide at low temperatures . The resulting bromophenol can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps to ensure the compound’s purity. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol is unique due to its specific butynol structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

4-(4-bromophenyl)-2-methylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMSTKBGLPACHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405605
Record name 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76347-62-1
Record name 4-(4-bromophenyl)-2-methylbut-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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